An In-depth Technical Guide to the Chemical Properties and Applications of Boc-D-Cys(Trt)-OH
An In-depth Technical Guide to the Chemical Properties and Applications of Boc-D-Cys(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of N-α-(tert-Butoxycarbonyl)-S-trityl-D-cysteine, commonly abbreviated as Boc-D-Cys(Trt)-OH. It is a critical amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS). This guide details its core chemical and physical properties, experimental protocols for its use and deprotection, and essential safety and handling information. The strategic application of its dual protecting groups—the acid-labile Boc group for the α-amine and the acid-sensitive trityl group for the thiol side-chain—is fundamental to the controlled synthesis of complex peptides, particularly those containing cysteine residues.
Core Chemical and Physical Properties
Boc-D-Cys(Trt)-OH is a white to off-white crystalline powder.[1] Its key properties are summarized below, providing essential data for its application in a laboratory setting.
| Property | Value | References |
| CAS Number | 87494-13-1 | [2][3] |
| Molecular Formula | C27H29NO4S | [3][4] |
| Molecular Weight | 463.59 g/mol (Note: some sources list 463.6 g/mol ) | |
| Appearance | White to off-white or slight yellow powder | |
| Melting Point | 143-146 °C | |
| Optical Rotation | [α]25/D: -24.0 to -29.0° (c=1 in ethanol) | |
| Purity (by HPLC/TLC) | ≥98% | |
| Solubility | Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Storage Temperature | 2-8°C, sealed in a dry, dark place |
Role in Peptide Synthesis
Boc-D-Cys(Trt)-OH is a cornerstone building block in Boc-based solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group protects the N-terminal amine, while the trityl (Trt) group safeguards the cysteine's reactive thiol side-chain. This orthogonal protection strategy is crucial for preventing unwanted side reactions, such as disulfide bond formation, during peptide chain elongation. The D-configuration of the cysteine residue is used to synthesize peptides with non-natural stereochemistry, which can enhance biological activity or resistance to enzymatic degradation.
Figure 1. Protective groups of Boc-D-Cys(Trt)-OH.
Experimental Protocols
The successful use of Boc-D-Cys(Trt)-OH in peptide synthesis hinges on precise deprotection and cleavage protocols.
N-α-Boc Group Deprotection
The Boc group is removed at each cycle of peptide synthesis to allow for the coupling of the next amino acid. This is achieved under moderately acidic conditions.
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Reagent: A solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
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Procedure:
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Swell the peptide-resin in DCM.
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Treat the resin with the TFA/DCM solution for approximately 20-30 minutes at room temperature.
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During this step, tert-butyl cations are generated. It is crucial to wash thoroughly to remove byproducts.
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Neutralize the resulting TFA salt of the N-terminal amine with a base, typically 10% Diisopropylethylamine (DIEA) in DMF, to prepare for the subsequent coupling step.
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Final Cleavage and Trt Group Deprotection
The final step involves cleaving the completed peptide from the solid support and removing all side-chain protecting groups, including the S-trityl group. The Trt group is highly acid-labile.
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Reagents (Cleavage Cocktail): A strong acid, typically TFA, is used in combination with "scavengers" to trap the reactive trityl and tert-butyl carbocations generated during deprotection. A common cocktail is Reagent K or a variation thereof.
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Reagent K Composition: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
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Simpler Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS is a highly effective scavenger for the trityl cation.
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Protocol:
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Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen.
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Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).
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Stir the mixture at room temperature for 2-3 hours. The duration may be optimized by monitoring the reaction progress with HPLC.
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Filter the resin to collect the filtrate containing the deprotected peptide.
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Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
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Collect the precipitated peptide by centrifugation and wash with cold ether to remove scavengers and organic byproducts.
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Dry the crude peptide under vacuum.
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Figure 2. Workflow for SPPS using Boc-D-Cys(Trt)-OH.
HPLC Analysis Protocol
High-Performance Liquid Chromatography (HPLC) is essential for monitoring reaction completion and assessing the purity of the final peptide product.
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System: A reverse-phase HPLC system with a C18 column is standard.
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Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent, often a mixture of water and acetonitrile containing 0.1% TFA.
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Mobile Phases:
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Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient from low to high concentration of Mobile Phase B is typically used to elute the peptide. For example, a gradient of 5% to 95% B over 15-30 minutes.
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Detection: UV detection at 220 nm.
Safety, Handling, and Storage
Proper handling and storage are critical to maintain the integrity of Boc-D-Cys(Trt)-OH and ensure laboratory safety.
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Hazards: May cause skin, eye, and respiratory irritation.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, eye protection (safety glasses or goggles), and a dust mask (type N95).
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Handling: Use in a well-ventilated area. Avoid generating dust and prevent contact with skin and eyes. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a dry, dark place at 2-8°C. Under these conditions, the compound is stable. For stock solutions, it is recommended to store them in aliquots at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.
Conclusion
Boc-D-Cys(Trt)-OH is an indispensable reagent in the field of peptide chemistry. Its well-defined chemical properties and the specific lability of its protecting groups allow for the precise and controlled synthesis of D-cysteine-containing peptides. A thorough understanding of the experimental protocols for its use, particularly the conditions for deprotection and cleavage, is paramount for achieving high purity and yield in the synthesis of complex peptide-based therapeutics and research tools.
